molecular formula C15H10OS B14689963 3-Phenyl-2H-1-benzopyran-2-thione CAS No. 32004-00-5

3-Phenyl-2H-1-benzopyran-2-thione

Cat. No.: B14689963
CAS No.: 32004-00-5
M. Wt: 238.31 g/mol
InChI Key: IQDKIAMSIRLYNR-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1-benzopyran-2-thione is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzopyran ring system with a phenyl group at the 3-position and a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-1-benzopyran-2-thione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxyacetophenone with thiourea in the presence of an acid catalyst can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-1-benzopyran-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot .

Properties

CAS No.

32004-00-5

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-phenylchromene-2-thione

InChI

InChI=1S/C15H10OS/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H

InChI Key

IQDKIAMSIRLYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=S

Origin of Product

United States

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